Darolutamide-Glu is a chemical compound derived from darolutamide, a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. The compound is characterized by its molecular formula and a molecular weight of approximately 574.97 g/mol. Darolutamide functions as a selective antagonist of the androgen receptor, thus inhibiting the effects of androgens such as testosterone and dihydrotestosterone, which are critical in the progression of prostate cancer. The compound's effectiveness is attributed to its ability to delay disease progression in patients with non-metastatic castration-resistant prostate cancer and metastatic hormone-sensitive prostate cancer
Darolutamide was developed by Bayer HealthCare Pharmaceuticals Inc. and received approval from the U.S. Food and Drug Administration in July 2019. It is classified as a second- or third-generation nonsteroidal antiandrogen, belonging to the drug class of antiandrogens and antineoplastic agents . The compound is also categorized under the Biopharmaceutics Classification System as a Class II drug substance, indicating low solubility but high permeability .
The synthesis of darolutamide involves multiple steps that utilize readily available intermediate compounds. A notable synthetic route includes:
This synthetic pathway is designed to enhance yield and simplify operational procedures compared to previous methods, achieving higher efficiency with fewer reaction steps.
The molecular structure of darolutamide features several key components:
The structural representation can be summarized as follows:
Darolutamide undergoes various chemical reactions that are crucial for its metabolism and pharmacological activity:
Darolutamide exerts its therapeutic effects primarily through:
Darolutamide is primarily utilized in clinical settings for:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: